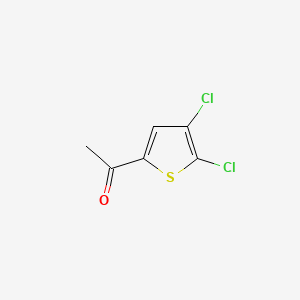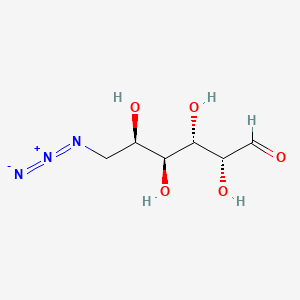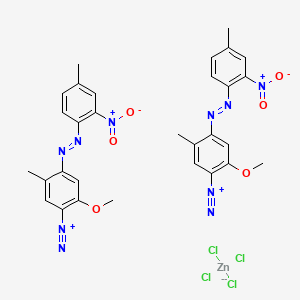
8-Bromo-2,3,4-trichlorodibenzofuran
Übersicht
Beschreibung
“8-Bromo-2,3,4-trichlorodibenzofuran” is a member of the Chlorinated dibenzofurans (CDFs) family, which contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . This compound is not deliberately produced by industry and is usually produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of “8-Bromo-2,3,4-trichlorodibenzofuran” is C12H4BrCl3O . The InChI Identifier is InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6 (3-5)7-4-8 (14)10 (15)11 (16)12 (7)17-9/h1-4H .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regiospecific Synthesis : 2,3,4-Trichlorodibenzofuran has been synthesized through specific chemical processes, including the conversion of 3-aminodibenzofuran and subsequent treatments for regiospecific synthesis. Such methods are crucial for creating specific isomers of chlorinated dibenzofurans, useful in various chemical studies (Chang & Deinzer, 1990).
Receptor Binding and Enzyme Induction Studies
- Receptor Binding Affinities : Studies have explored the receptor binding affinities of 8-substituted 2,3,4-trichlorodibenzofurans, determining their interactions with hepatic cytosolic receptors. Such research is vital for understanding the biochemical interactions and potential therapeutic applications of these compounds (Denommé et al., 1986).
Environmental and Health Impact Studies
- Environmental Concerns : Investigations into related compounds, like polybrominated dibenzofurans, provide insights into environmental and health impacts, crucial for environmental risk assessments and regulatory policies (Birnbaum et al., 2003).
Thermal Degradation Studies
- Formation in High-Temperature Conditions : The formation of bromochlorodibenzofurans, including derivatives of trichlorodibenzofuran, under high-temperature conditions, is studied to understand their generation and stability in various industrial and environmental scenarios (Evans & Dellinger, 2005).
Cancer Research
- Potential Anticancer Activity : Some derivatives of trichlorodibenzofuran have been studied for their potential anticancer activities, indicating the possible therapeutic applications of these compounds in oncology (McDougal et al., 1997).
Eigenschaften
IUPAC Name |
8-bromo-2,3,4-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGAYFKTYSUSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145657 | |
| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,3,4-trichlorodibenzofuran | |
CAS RN |
103124-72-7 | |
| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103124727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)






![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)

